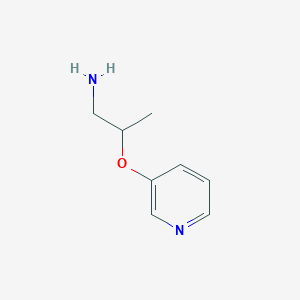

2-(Pyridin-3-yloxy)propylamine

説明

2-(Pyridin-3-yloxy)propylamine (CAS: 886763-53-7) is a propylamine derivative featuring a pyridin-3-yloxy substituent. This compound combines the reactivity of a primary amine with the aromatic and electronic properties of a pyridine ring, making it valuable in pharmaceutical and chemical synthesis. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol. The pyridine ring contributes to its moderate basicity, while the propylamine chain enhances solubility in polar solvents .

特性

IUPAC Name |

2-pyridin-3-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-7(5-9)11-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGNMSMUTCMNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393777 | |

| Record name | 2-(Pyridin-3-yloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886763-53-7 | |

| Record name | 2-(Pyridin-3-yloxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(Pyridin-3-yloxy)propylamine is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

2-(Pyridin-3-yloxy)propylamine features a pyridine ring substituted with a propylamine group, which contributes to its biological interactions. The presence of the pyridine moiety is crucial for its activity as it can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to various biological targets.

Research indicates that 2-(Pyridin-3-yloxy)propylamine may act through several mechanisms:

- Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : Studies have shown that related compounds can modulate α7 nAChRs, which are implicated in neuroprotection and anti-inflammatory responses . This suggests that 2-(Pyridin-3-yloxy)propylamine could similarly influence these receptors.

- Inhibition of Phospholipase A2 : Inhibition of lysosomal phospholipase A2 (PLA2) has been identified as a significant pathway for compounds causing phospholipidosis, a condition linked to drug toxicity . While specific data on 2-(Pyridin-3-yloxy)propylamine’s effect on PLA2 is limited, its structural similarity to known inhibitors indicates potential activity.

Biological Activity Spectrum

The biological activity spectrum of 2-(Pyridin-3-yloxy)propylamine can be predicted using computational models such as the PASS (Prediction of Activity Spectra for Substances) software. This tool evaluates the compound's structure against known biological activities, suggesting possible pharmacological effects including:

- Antimicrobial

- Anti-inflammatory

- Neuroprotective

Case Studies and Research Findings

- Anti-inflammatory Effects : A study involving analogs of 2-(Pyridin-3-yloxy)propylamine demonstrated significant inhibition of cellular infiltration in murine models of allergic lung inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Properties : Research has indicated that related pyridine derivatives exhibit neuroprotective effects by modulating nAChRs. These findings support the hypothesis that 2-(Pyridin-3-yloxy)propylamine may also confer similar benefits, particularly in neurodegenerative conditions .

- Toxicological Profile : Investigations into the toxicological implications of compounds similar to 2-(Pyridin-3-yloxy)propylamine have highlighted the importance of understanding their interaction with lysosomal enzymes. The inhibition of PLA2 was noted as a critical factor in assessing drug-induced phospholipidosis risk .

Comparative Analysis

The following table summarizes various compounds related to 2-(Pyridin-3-yloxy)propylamine and their biological activities:

| Compound Name | Mechanism of Action | Key Findings |

|---|---|---|

| 2-(Pyridin-3-yloxy)methylpiperazine | nAChR Modulation | Significant inhibition in allergic models |

| Amiodarone | PLA2 Inhibition | Known cause of phospholipidosis |

| Fosinopril | PLA2G15 Inhibition | Potent inhibitor with IC50 < 1 mM |

類似化合物との比較

Comparison with Structurally Similar Compounds

Propylamine Derivatives

a) Propylamine (n-Propylamine)

- Structure : CH₃CH₂CH₂NH₂.

- Key Differences : Lacks the pyridinyloxy group, resulting in simpler reactivity and lower molecular complexity.

- Applications : Used as a chemical chaperone in protein folding (effective at ~0.4–1 M concentrations) , formaldehyde scavenging in resins , and CO₂ capture solvents .

- Safety : Highly flammable and corrosive, with acute inhalation hazards .

- Comparison : 2-(Pyridin-3-yloxy)propylamine’s pyridine ring likely reduces volatility and enhances stability compared to propylamine, though its safety profile remains understudied.

b) 3-(Methylamino)propylamine (MAPA)

Pyridine-Containing Amines

a) 2-Pyridinamine

- Structure : Pyridine ring with an -NH₂ group at the 2-position.

- Key Differences : Lacks the propylamine chain and ether linkage.

- Applications : Intermediate in drug synthesis (e.g., kinase inhibitors) .

- Comparison : 2-(Pyridin-3-yloxy)propylamine’s propylamine chain improves solubility in organic solvents, facilitating its use in hydrophobic reaction environments.

b) Prilocaine (2-(Propylamino)-o-propiontoluidine)

- Structure: Toluidine derivative with a propylamino group.

- Key Differences : Replaces pyridinyloxy with a toluidine aromatic system.

- Applications : Local anesthetic with rapid onset .

- Comparison : The pyridine ring in 2-(Pyridin-3-yloxy)propylamine may confer different pharmacokinetic properties, such as altered metabolism or receptor binding, compared to prilocaine’s toluidine core.

a) (3-(3-Pyridyloxy)propyl)methylamine

- Structure : Similar to the target compound but with a methylamine terminus.

- Synthesis : Prepared via substitution reactions with 3-hydroxypyridine .

- Comparison : The longer propylamine chain in 2-(Pyridin-3-yloxy)propylamine may enhance steric effects, influencing binding affinity in drug design.

b) 3,3-Diphenylpropylamine Derivatives

Research Findings and Implications

- Synthetic Flexibility : The pyridinyloxy group allows regioselective modifications, as seen in analogs like (3-(3-pyridyloxy)propyl)methylamine .

- Safety Considerations : While propylamine is hazardous, the pyridine ring in 2-(Pyridin-3-yloxy)propylamine may mitigate flammability risks, though toxicity studies are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。